molecular formula C12H9F3 B11890065 2-(2,2,2-Trifluoroethyl)naphthalene

2-(2,2,2-Trifluoroethyl)naphthalene

Cat. No.: B11890065
M. Wt: 210.19 g/mol
InChI Key: SMYNKUZNBBKATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,2-Trifluoroethyl)naphthalene is an organic compound with the molecular formula C12H9F3. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a 2,2,2-trifluoroethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoroethyl group, which imparts significant electron-withdrawing effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)naphthalene can be achieved through various methods. One common approach involves the copper-catalyzed one-pot synthesis. This method utilizes salicylaldehyde p-tosylhydrazones and 2-bromo-3,3,3-trifluoropropene under copper-catalyzed conditions to yield the desired product in moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)naphthalene involves its interaction with various molecular targets. The trifluoroethyl group can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with other compounds. This can lead to changes in metabolic stability, lipophilicity, and overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trifluoroethyl)benzene
  • 2-(2,2,2-Trifluoroethyl)phenol
  • 2-(2,2,2-Trifluoroethyl)aniline

Uniqueness

2-(2,2,2-Trifluoroethyl)naphthalene is unique due to the presence of the naphthalene ring, which provides a rigid aromatic structure. This, combined with the electron-withdrawing trifluoroethyl group, imparts distinct chemical and physical properties compared to other similar compounds .

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3/c13-12(14,15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYNKUZNBBKATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.